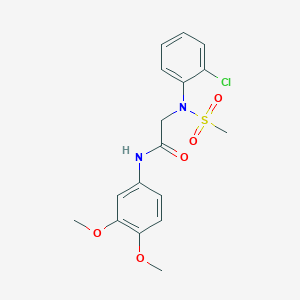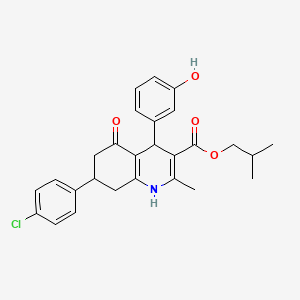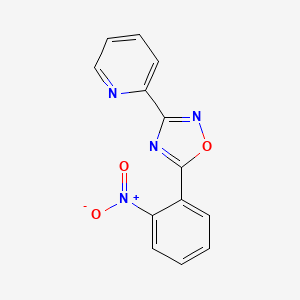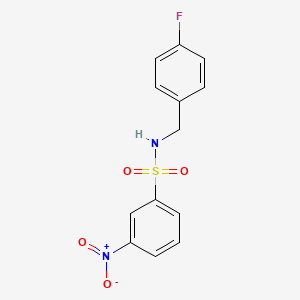![molecular formula C13H20ClNO B5076342 N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B5076342.png)
N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-methyl-2-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-methyl-2-propanamine” is a compound that shares structural similarities with phenoxy herbicides . Phenoxy herbicides are commercially important and widely used in agriculture. They mimic the auxin growth hormone indoleacetic acid (IAA), inducing rapid, uncontrolled growth in broad-leaf plants, effectively killing them while leaving monocotyledonous crops such as wheat or maize relatively unaffected .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, ten ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized . The compounds differed in terms of the substitution of the phenoxyethylammonium group in the ring (the presence of a methyl group in the meta or para positions and the presence of chlorine in the para position) as well as the length of the alkyl chain (from hexyl to tetradecyl) .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name and the structures of similar compounds. For example, the best-known phenoxy herbicides are (4-chloro-2-methylphenoxy)acetic acid, 2,4-dichlorophenoxyacetic acid (2,4-D), and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). Analogues of these compounds, with an extra methyl group attached next to the carboxylic acid, were subsequently commercialized as mecoprop, dichlorprop, and fenoprop .Mecanismo De Acción
The mechanism of action of “N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-methyl-2-propanamine” can be inferred from the mechanism of action of phenoxy herbicides. These herbicides act by mimicking the auxin growth hormone indoleacetic acid (IAA). When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth, effectively killing the plants .
Propiedades
IUPAC Name |
N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c1-10-9-11(14)5-6-12(10)16-8-7-15-13(2,3)4/h5-6,9,15H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBVQUKDLTVEPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCNC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-phenylpiperazine](/img/structure/B5076259.png)

![2-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B5076268.png)

![(5Z)-3-(4-fluorobenzyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5076279.png)
![3-[(2,3-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5076293.png)
![1-(3,4-Dimethylphenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B5076295.png)


![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-(1-naphthylmethyl)methanamine](/img/structure/B5076308.png)
![N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5076316.png)
![N-formyl-3-methyl-N-(3-nitrophenyl)spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxamide](/img/structure/B5076319.png)
![1-[4-(2,4-Dichlorophenoxy)butyl]imidazole](/img/structure/B5076327.png)

